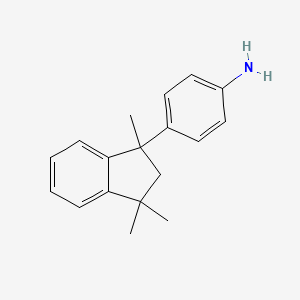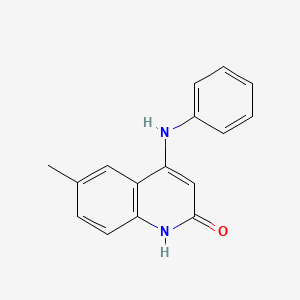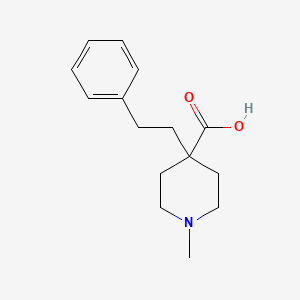![molecular formula C17H13NO B11861436 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole CAS No. 88989-40-6](/img/structure/B11861436.png)
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole is a heterocyclic compound that features a fused ring system combining a chromene and a pyrrole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole can be achieved through a one-pot multi-component reaction. This involves the reaction of arylglyoxals, malono derivatives, and 4-amino coumarins in ethanol under reflux conditions . The products are typically obtained in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and green chemistry can be applied to scale up the synthesis. The use of environmentally friendly solvents and conditions is emphasized to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme alpha-glucosidase, which plays a role in carbohydrate metabolism . This inhibition is achieved through competitive binding at the enzyme’s active site, leading to a decrease in the breakdown of complex carbohydrates into simple sugars.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole can be compared with other similar compounds, such as:
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds also feature a fused ring system but differ in their specific ring structure and functional groups.
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6-ones: These compounds have a similar pyrrole moiety but are fused with a pyrazole ring instead of a chromene.
The uniqueness of this compound lies in its specific ring fusion and the presence of both phenyl and chromene groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88989-40-6 |
|---|---|
Molekularformel |
C17H13NO |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
2-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C17H13NO/c1-2-6-12(7-3-1)15-10-13-11-19-16-9-5-4-8-14(16)17(13)18-15/h1-10,18H,11H2 |
InChI-Schlüssel |
VAYCQRCKQMRDMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3O1)NC(=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)
![Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11861365.png)


![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)






![5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11861405.png)
![6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B11861417.png)

